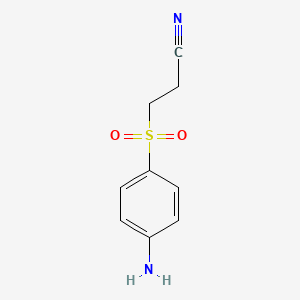

3-(4-Amino-benzenesulfonyl)-propionitrile

Description

3-(4-Amino-benzenesulfonyl)-propionitrile (CAS: 84362-27-6) is an organic compound with the molecular formula C₉H₉N₂O₂S and a molecular weight of 210.25 g/mol . It features a benzenesulfonyl group substituted with an amino group at the para position, linked to a propionitrile chain. This compound is primarily utilized as a pharmaceutical intermediate due to its sulfonamide moiety, which is a common pharmacophore in drug design .

Properties

IUPAC Name |

3-(4-aminophenyl)sulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYCHQIYZYGFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364837 | |

| Record name | 3-(4-Amino-benzenesulfonyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84362-27-6 | |

| Record name | 3-(4-Amino-benzenesulfonyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-benzenesulfonyl)-propionitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with propionitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Amino-benzenesulfonyl)-propionitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Amino-benzenesulfonyl)-propionitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-benzenesulfonyl)-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, molecular properties, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- The sulfonamide group in this compound confers hydrogen-bonding capacity, enhancing its suitability as a pharmaceutical intermediate compared to the hydroxyl group in 3-(4-Hydroxyphenyl)propionitrile .

- MNPN (3-(Methylnitrosamino)propionitrile) exhibits carcinogenicity due to its nitrosamino group, which induces DNA methylation and nasal cavity tumors in rats . This contrasts sharply with the non-carcinogenic profile of the target compound.

Physicochemical Properties

- Fluorinated derivatives like 3-(Hexafluorobutoxy)propionitrile demonstrate enhanced chemical stability, making them valuable in high-performance materials .

Biological Activity

3-(4-Amino-benzenesulfonyl)-propionitrile (CAS No. 84362-27-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's biological effects are primarily attributed to its sulfonamide functional group, which is known for various pharmacological properties, including enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2S, featuring a propionitrile moiety attached to a benzenesulfonamide structure. This configuration contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is thought to involve the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, including acid-base balance and ion transport. The sulfonamide group acts as a competitive inhibitor by mimicking the natural substrate of these enzymes.

Biological Activity Studies

Recent studies have explored the compound's inhibitory effects on different isoforms of human carbonic anhydrases (hCAs). The results indicate that derivatives of this compound exhibit significant inhibitory activity against hCA I, II, IV, IX, and XII.

Inhibition Data

The following table summarizes the inhibition constants () for various hCA isoforms:

| Compound | Isoform | (nM) |

|---|---|---|

| This compound | hCA I | >4100 |

| This compound | hCA II | >4100 |

| This compound | hCA IV | 59.3 - 74.6 |

| This compound | hCA IX | 45 - 95.3 |

| This compound | hCA XII | 7.5 - 9.6 |

These results demonstrate that while the compound shows weak inhibition against hCA I and II, it exhibits more potent activity against hCA IX and XII, indicating its potential as a therapeutic agent targeting specific isoforms.

Case Studies

Several case studies have been conducted to evaluate the therapeutic implications of compounds similar to this compound:

- Antitumor Activity : Research has indicated that sulfonamide derivatives can inhibit tumor cell proliferation by targeting carbonic anhydrases involved in tumor metabolism.

- Antimicrobial Properties : Due to their structural similarity to known antibiotics, sulfonamides like this compound have been assessed for antibacterial activity against various pathogens.

- Drug Development : The compound's ability to inhibit specific hCAs suggests potential applications in treating conditions such as glaucoma and edema.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.